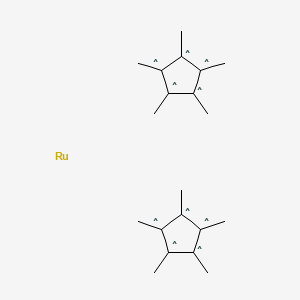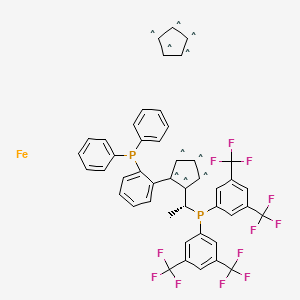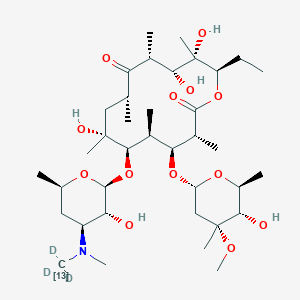
Yttrium chloride hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yttrium chloride hexahydrate is an inorganic compound with the chemical formula YCl₃·6H₂O. It is a white crystalline solid that is highly soluble in water and other polar solvents. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Yttrium chloride hexahydrate can be synthesized through several methods:
Solution Method: Dissolving anhydrous yttrium chloride (YCl₃) in distilled water, followed by heating and stirring to ensure complete dissolution.
Gas Phase Method: Reacting anhydrous yttrium chloride with iron(II) chloride (FeCl₂) at high temperatures.
Oxidation Method: Mixing anhydrous yttrium chloride with an oxidizing agent such as ruthenium dioxide (RuO₂) at high temperatures.
Industrial Production Methods: Industrially, this compound is often produced by dissolving yttrium oxide (Y₂O₃) in hydrochloric acid (HCl), followed by crystallization. This method is efficient and scalable, making it suitable for large-scale production .
Types of Reactions:
Substitution: this compound can participate in substitution reactions where chloride ions are replaced by other anions, such as fluoride or bromide.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen (O₂), hydrogen peroxide (H₂O₂), and other strong oxidizers.
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Hydrofluoric acid (HF), hydrobromic acid (HBr).
Major Products:
Oxidation: Yttrium oxide (Y₂O₃).
Reduction: Elemental yttrium (Y).
Substitution: Yttrium fluoride (YF₃), yttrium bromide (YBr₃).
Aplicaciones Científicas De Investigación
Yttrium chloride hexahydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which yttrium chloride hexahydrate exerts its effects depends on its application:
Comparación Con Compuestos Similares
Yttrium chloride hexahydrate can be compared with other yttrium halides:
Yttrium fluoride (YF₃): Less soluble in water compared to this compound, but more stable at high temperatures.
Yttrium bromide (YBr₃): Similar solubility and reactivity, but with different halide properties that can influence its use in specific applications.
Yttrium iodide (YI₃): Less commonly used due to its higher cost and lower availability.
This compound stands out due to its high solubility, ease of preparation, and versatility in various scientific and industrial applications.
Propiedades
Fórmula molecular |
Cl3H12O6Y |
|---|---|
Peso molecular |
303.35 g/mol |
Nombre IUPAC |
trichloroyttrium;hexahydrate |
InChI |
InChI=1S/3ClH.6H2O.Y/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |
Clave InChI |
IINACGXCEZNYTF-UHFFFAOYSA-K |
SMILES canónico |
O.O.O.O.O.O.Cl[Y](Cl)Cl |
Descripción física |
Transparent reddish-white solid; Deliquescent; [Hawley] Colorless deliquescent solid; [Merck Index] Fine white crystals; [MSDSonline] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-1-{(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12062206.png)



![[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride](/img/structure/B12062240.png)






![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12062285.png)
